

An In-depth Technical Guide to the Molecular Structure of 2-Nitrovanillin

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Compound of Interest

Compound Name: *4-Hydroxy-3-methoxy-2-nitrobenzaldehyde*

Cat. No.: *B1582344*

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This guide provides a comprehensive technical overview of the molecular structure of 2-Nitrovanillin, a significant, albeit less common, isomer of the widely recognized 5-Nitrovanillin. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the nuanced structural features, physicochemical properties, and spectroscopic signature of 2-Nitrovanillin. The content herein is grounded in authoritative data to ensure scientific integrity and practical applicability.

Nomenclature and Chemical Identity

Correctly identifying a molecule is the cornerstone of scientific research. 2-Nitrovanillin is systematically named **4-hydroxy-3-methoxy-2-nitrobenzaldehyde** according to IUPAC nomenclature.^[1] This name precisely describes the arrangement of the functional groups on the benzene ring relative to the aldehyde group (position 1).

Identifier	Value	Source(s)
IUPAC Name	4-hydroxy-3-methoxy-2-nitrobenzaldehyde	[1][2]
Synonym	2-Nitrovanillin	[1]
CAS Number	2450-26-2	[1][2]
Molecular Formula	C ₈ H ₇ NO ₅	[1][2]
Molecular Weight	197.14 g/mol	[1]
SMILES	<chem>COC1=C(C=CC(=C1--INVALID-LINK--[O-])C=O)O</chem>	[1][3]
InChI Key	PHCNQUJHXJQLQR-UHFFFAOYSA-N	[1][2]

Molecular Structure and Geometry

The molecular architecture of 2-Nitrovanillin is characterized by a benzene ring substituted with an aldehyde, a hydroxyl, a methoxy, and a nitro group. The ortho-positioning of the nitro group relative to the aldehyde function introduces significant steric and electronic effects that differentiate it from its 5-nitro and 6-nitro isomers.

Structural Representation

Caption: 2D structure of **4-hydroxy-3-methoxy-2-nitrobenzaldehyde**.

Conformational Analysis

Computational studies on substituted benzaldehydes suggest that the orientation of the aldehyde and methoxy groups is crucial in determining the molecule's overall conformation and reactivity. The steric hindrance imposed by the nitro group at the 2-position likely influences the preferred orientation of the adjacent aldehyde and methoxy groups, potentially leading to a non-planar arrangement to minimize steric strain. This contrasts with the more planar conformations often observed in less sterically hindered isomers.

Physicochemical Properties

The physicochemical properties of 2-Nitrovanillin are critical for its application in synthesis and material science.

Property	Value	Source(s)
Melting Point	136-137 °C	[4]
Appearance	Light yellow solid	[4]
XLogP3	0.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	3	[1]

Spectroscopic Analysis

The unique substitution pattern of 2-Nitrovanillin gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, data from spectral databases can be interpreted based on the known effects of the substituents.[\[1\]](#)

- ^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups.
- ^{13}C NMR:** The carbon NMR spectrum will display eight unique carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitrovanillin is characterized by absorption bands corresponding to its various functional groups.[1]

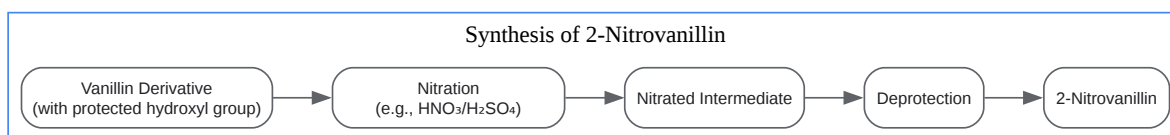
Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl)	~3400-3200 (broad)
C-H (aromatic)	~3100-3000
C-H (aldehyde)	~2850 and ~2750
C=O (aldehyde)	~1700-1680
NO ₂ (asymmetric stretch)	~1550-1500
NO ₂ (symmetric stretch)	~1360-1320
C-O (methoxy)	~1270-1200

Synthesis and Regioselectivity

The synthesis of 2-Nitrovanillin is a key consideration, as the nitration of vanillin typically yields the 5-nitro isomer as the major product due to the directing effects of the hydroxyl and methoxy groups.

Synthetic Pathway

A documented synthesis of 2-Nitrovanillin involves a multi-step process to control the regioselectivity, starting from a protected form of vanillin.[4] A general representation of a potential synthetic workflow is outlined below.



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Caption: Generalized workflow for the synthesis of 2-Nitrovanillin.

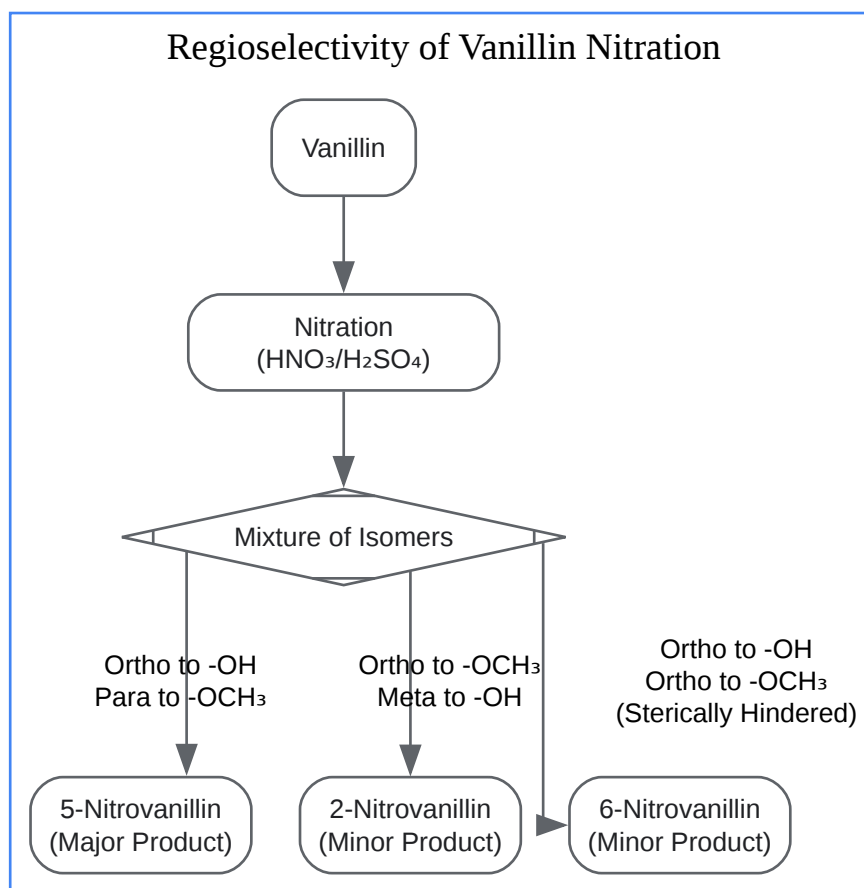
Experimental Protocol: Hydrolysis of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde

This protocol describes the final deprotection step to yield 2-Nitrovanillin.^[4]

- Preparation: A fresh solution of 33% (w/w) sodium hydroxide is prepared.
- Reaction: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde is added portionwise to the NaOH solution.
- Heating: The resulting slurry is heated on a steam bath at 75°C for 10 minutes.
- Dilution: The reaction mixture is diluted with water.
- Acidification: The mixture is acidified with 6 N hydrochloric acid while cooling.
- Isolation: The precipitated product is filtered and washed with water.
- Purification: Recrystallization from an ether/cyclohexane mixture yields light yellow crystals of **4-hydroxy-3-methoxy-2-nitrobenzaldehyde**.

Regioselectivity in Vanillin Nitration

The electrophilic nitration of vanillin is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are both ortho-, para-directing and activating. The hydroxyl group is a stronger activating group than the methoxy group.



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Caption: Factors influencing the regioselectivity of vanillin nitration.

The formation of 5-Nitrovanillin is favored as this position is ortho to the strongly activating hydroxyl group and para to the methoxy group. The 2-position is ortho to the methoxy group but meta to the hydroxyl group, making it less electronically favored. The 6-position, while ortho to the hydroxyl group, is sterically hindered by the adjacent aldehyde group.

Conclusion

The molecular structure of 2-Nitrovanillin (**4-hydroxy-3-methoxy-2-nitrobenzaldehyde**) presents a unique substitution pattern that distinguishes it from its more common isomers. Its synthesis requires carefully controlled conditions to achieve the desired regioselectivity. The physicochemical and spectroscopic data provide the necessary parameters for its identification

and utilization in further research and development. This guide serves as a foundational resource for scientists and researchers working with this and related compounds.

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References

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